molecular formula C22H20BrClN2O3 B2849283 (2Z)-6-bromo-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327195-24-3

(2Z)-6-bromo-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2849283
CAS No.: 1327195-24-3
M. Wt: 475.77
InChI Key: PJDOEBZTNHLXHE-ROMGYVFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-bromo-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative investigated for its potential as a kinase inhibitor. Chromene-based compounds are a prominent scaffold in medicinal chemistry, known for their diverse biological activities. This particular analog is designed with specific bromo- and chloro- substituents to optimize its binding affinity and selectivity towards kinase targets. Research into this compound focuses on its mechanism of action, which involves the inhibition of key signaling pathways that regulate cell proliferation and survival . Its primary research value lies in the exploration of novel targeted cancer therapies , where it serves as a chemical probe to study kinase function in cellular and biochemical assays. The structural complexity of the molecule, featuring a tetrahydrofuran moiety linked to the core chromene-carboxamide structure, makes it a valuable intermediate for further structure-activity relationship (SAR) studies aimed at developing more potent and selective therapeutic agents.

Properties

IUPAC Name

6-bromo-2-(5-chloro-2-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2O3/c1-13-4-6-16(24)11-19(13)26-22-18(21(27)25-12-17-3-2-8-28-17)10-14-9-15(23)5-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDOEBZTNHLXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-bromo-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a chromene derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by a chromene core substituted with a bromo group, an imino linkage, and a tetrahydrofuran moiety. Such structural features suggest potential interactions with biological targets, notably in cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including the compound . For instance, research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines, such as HeLa and HCT116 cells. The following table summarizes key findings from studies evaluating the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
7hHeLa3.995Inhibition of Chk1 phosphorylation
7lHCT1165.000ATR kinase inhibition
(2Z)-6-bromo...VariousTBDTBD

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to determine the specific IC50 for this compound.

Enzyme Inhibition

Chromene derivatives have been studied for their ability to inhibit various enzymes involved in cancer progression. The compound's structural motifs suggest it may interact with kinases and other enzymes critical in signaling pathways associated with tumor growth. For example, inhibitors of ATR kinase have shown promise in enhancing the efficacy of existing chemotherapy agents.

Case Studies

  • In Vitro Studies : A study conducted on chromene derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Molecular Docking Studies : Computational studies have indicated that this compound may bind effectively to the active sites of various kinases, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Reported Activity Reference
(2Z)-6-bromo-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (Target) Chromene 6-Br; 5-Cl-2-MePh-imino; THF-methyl carboxamide Not reported
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) Pyrazole 3-Br; 4-Cl-2-sulfonamide; 3-Cl-pyridinyl Enzyme inhibition (hypothetical)
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (400878-30-0) Chromene No Br/Cl; 2-MeOPh and 3-MeOPh-imino Unknown (commercial availability noted)
Nitroimidazole/nitrofuryl derivatives (General analogs) Heterocyclic (imidazole/furan) Nitro groups at specific positions Antimycobacterial activity (varies by substitution)

Key Observations:

Core Structure Impact: The chromene core in the target compound provides a planar aromatic system distinct from pyrazole (e.g., 2w) or imidazole cores. Pyrazole analogs (e.g., 2w) prioritize sulfonamide and pyridinyl groups, which enhance solubility and target affinity in enzyme inhibition contexts .

Substituent Effects: Halogenation: The target’s 6-bromo and 5-chloro groups increase lipophilicity and may improve membrane permeability compared to non-halogenated analogs like 400878-30-0 .

Biological Implications :

  • Nitroimidazole derivatives () highlight the importance of nitro group positioning for antimycobacterial activity. By analogy, the target’s bromo and chloro substituents may similarly influence target selectivity, though empirical data are lacking .

Methodological Considerations for Comparative Analysis

  • Structural Similarity Metrics : Computational tools (e.g., Tanimoto coefficients) could quantify similarity between the target and analogs, but methods vary in weighting functional groups vs. core scaffolds .
  • Limitations : Direct comparisons are hindered by the absence of pharmacological data for the target compound. Structural inferences rely on trends observed in analogs (e.g., halogenation enhancing bioactivity in pyrazole derivatives) .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step protocols with controlled reaction conditions. Key steps include:
  • Halogenation : Bromine or chlorine sources under inert atmospheres (e.g., N₂) to avoid side reactions .
  • Imine Formation : Use of anhydrous solvents (e.g., THF, DMF) and catalytic bases (e.g., triethylamine) to promote condensation between chromene and aryl amine precursors .
  • Tetrahydrofuran (THF) Coupling : Activation of the THF-2-ylmethyl group via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) .
  • Purity Control : Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and monitoring via TLC/HPLC .

Q. What spectroscopic techniques are most effective for confirming molecular structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of bromo/chloro substituents and Z-configuration of the imine group .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and imine C=N bonds (~1600 cm⁻¹) .
  • X-ray Diffraction : Resolves stereochemical ambiguities in the chromene backbone .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data arising from stereochemical variations?

  • Methodological Answer :
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to isolate enantiomers and assign absolute configurations .
  • Computational Modeling : Density Functional Theory (DFT) to predict how Z/E isomerism affects binding to biological targets (e.g., kinases) .
  • Biological Assays : Compare activity of isolated stereoisomers in cell-based models (e.g., IC₅₀ values in cancer lines) .

Q. What strategies are recommended for studying reaction mechanisms of halogen-substituted chromene derivatives under varying pH?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under buffered conditions (pH 3–10) to identify protonation-dependent intermediates .
  • Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace hydrolysis pathways of the carboxamide group .
  • Computational Analysis : Molecular dynamics simulations to model pH-dependent conformational changes in the chromene core .

Key Considerations for Experimental Design

  • Substituent Effects : Bromine enhances electrophilicity, while the THF group improves solubility in lipid membranes .
  • Data Reproducibility : Strict control of anhydrous conditions and catalyst purity is critical to avoid batch-to-batch variability .
  • Conflict Resolution : Cross-validate contradictory bioactivity data using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.